4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQQSAIZRBZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3,4-difluoroaniline with a suitable azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidinone, followed by nucleophilic substitution with 3,4-difluoroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as ketoreductases, has also been explored to achieve high enantioselectivity and yield in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Scientific Research Applications
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of the P2Y12 receptor, which plays a role in platelet aggregation and cardiovascular events .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one with analogous azetidin-2-one derivatives:
Key Observations:
- Lipophilicity (XlogP): The 3,4-difluorophenyl derivative (XlogP 3.2) is more lipophilic than the methylsulfonyl-containing analog (XlogP 2.8) due to the electron-withdrawing fluorine atoms and lack of polar sulfonyl groups .
- Hydrogen Bond Acceptors: Compounds with sulfonyl or pyrazolyl groups (e.g., X = 5 in ) exhibit higher hydrogen bond acceptor counts, enhancing solubility in polar solvents.
- Steric Effects: The 3,3-dimethyl substitution in the azetidinone ring is conserved across multiple derivatives, suggesting its role in stabilizing the β-lactam ring against hydrolysis .
Challenges and Limitations
- Synthetic Complexity: Multi-step syntheses (e.g., ) lower overall efficiency, necessitating improved catalytic methods.
Biological Activity
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by a four-membered cyclic structure containing a nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- Molecular Weight : 211.21 g/mol
- Structural Features : The compound features a 3,4-difluorophenyl group and two methyl groups at the 3-position of the azetidinone ring, which enhances its steric properties and may influence its biological interactions .
Anticancer Properties
Preliminary studies suggest that this compound exhibits notable anticancer activity. Compounds within the azetidinone class have previously shown significant efficacy against various cancer cell lines. For instance:
- Colon Cancer : Compounds similar to this compound have demonstrated high activity against colon cancer cells.
- Breast Cancer : Studies indicate that azetidinones can inhibit proliferation and induce apoptosis in breast cancer cell lines .
The unique substitution pattern of this compound may enhance its potency and selectivity against specific biological targets.
Antiviral Activity
Research has also explored the antiviral potential of azetidinone derivatives. For example, similar compounds have shown moderate inhibitory activity against viruses such as:
- Human Coronavirus (229E) : EC = 45 µM
- Influenza A Virus (H1N1) : EC = 12 µM by visual CPE score; EC = 8.3 µM by TMS score .
These findings suggest that the azetidinone scaffold could be a promising avenue for developing antiviral agents.
Structure-Activity Relationship (SAR)
The specific substitution pattern of this compound is critical for its biological activity. The presence of both methyl groups and difluoro substitution may enhance binding affinity and selectivity toward biological targets compared to other azetidinones.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)-2-methylazetidin-2-one | Structure | Contains a fluorinated phenyl group; potential for similar biological activity. |
| 4-(2-Fluorophenyl)-3-methylazetidin-2-one | Structure | Features a different substitution pattern; may exhibit distinct pharmacological properties. |
| 5-(Trifluoromethyl)azetidin-2-one | Structure | Contains a trifluoromethyl group; known for enhanced lipophilicity and potency. |
Understanding the mechanism of action of this compound is essential for elucidating its therapeutic potential. Interaction studies typically involve:
- Docking Studies : To predict how the compound binds to specific biological targets.
- Molecular Dynamics Simulations : To assess the stability and interactions of the compound with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
